molecular formula C9H10O3 B150663 2-(Methoxymethoxy)benzaldehyde CAS No. 5533-04-0

2-(Methoxymethoxy)benzaldehyde

Cat. No. B150663
CAS RN: 5533-04-0
M. Wt: 166.17 g/mol
InChI Key: JNGQZZUZGAWLRX-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)benzaldehyde is a chemical compound with the linear formula C9H10O3 and CAS Number: 5533-04-0 . It is a derivative of benzaldehyde, where the hydrogen atom of the aldehyde group is replaced by a methoxymethoxy group .


Molecular Structure Analysis

The molecular structure of 2-(Methoxymethoxy)benzaldehyde consists of a benzene ring with an aldehyde group and a methoxymethoxy group attached to it . The molecular weight of this compound is 166.177 g/mol .

Scientific Research Applications

Enzyme Catalysis and Reaction Engineering

Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of benzoin derivatives, including (R)-3, 3'-dimethoxybenzoin, which is synthesized using 3-methoxybenzaldehyde. This process involves reaction engineering and has been developed for preparative synthesis, highlighting the potential of 2-(Methoxymethoxy)benzaldehyde derivatives in enzymatic reactions and pharmaceutical synthesis (Kühl et al., 2007).

Solid Phase Organic Synthesis

Electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers in solid phase organic synthesis. These compounds, when reductively aminated, yield benzylic secondary amines, which are then converted to various amides, demonstrating the role of methoxybenzaldehyde derivatives in facilitating diverse organic syntheses (Swayze, 1997).

Spectroscopic Studies and Molecular Structure Analysis

Studies on 2-methoxy-benzaldehyde using X-ray crystallography, vibrational spectroscopy, and ab initio calculations reveal intra- and intermolecular C–H ��� O short contacts. These insights are crucial for understanding the molecular structure and bonding characteristics of methoxybenzaldehyde derivatives (Ribeiro-Claro et al., 2002).

Synthesis of Benzaldehyde Derivatives

2-(Methoxymethoxy)benzaldehyde derivatives are synthesized through various methods, like the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene. Such synthetic processes are important for the development of novel compounds with potential applications in materials science and pharmaceuticals (Özay et al., 2013).

Photocyclization and Synthesis of Lignans

The photocyclization of phenolic 2-(methoxymethyl)benzophenones, including 2-(Methoxymethoxy)benzaldehyde derivatives, provides a method to synthesize 1-aryl-1-hydroxy-2-methoxybenzocyclobutenes. This process is significant for the development of lignans, compounds with potential medicinal properties (Coll et al., 1992).

Mimetic Enzyme Mediated Synthesis

2-Hydroxypropyl-β-cyclodextrin polymers, acting as mimetic enzymes, can facilitate the synthesis of benzaldehyde derivatives in aqueous solutions, highlighting an environmentally friendly and efficient approach to synthesize these compounds (Yang & Ji, 2013).

Natural Resource Analysis and Biosynthesis

Methoxybenzaldehydes, including 2-(Methoxymethoxy)benzaldehyde, in plants have significant roles in the food and cosmetic industries due to their fragrance and medicinal properties. Research focuses on their biosynthesis, highlighting their importance in natural resource analysis (Kundu & Mitra, 2016).

properties

IUPAC Name

2-(methoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-7-12-9-5-3-2-4-8(9)6-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGQZZUZGAWLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446744
Record name 2-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethoxy)benzaldehyde

CAS RN

5533-04-0
Record name 2-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Salicylaldehyde (3 g) was slowly added to a N,N-dimethylformamide solution (50 mL) of sodium hydride (55%, 1.2 g) at 0° C. The mixture was stirred at the same temperature for 1 hour. Subsequently, chloromethylmethyl ether (2.9 g) was added thereto. After confirmation of the degree of reaction progress by TLC, the reaction was quenched with an aqueous solution of ammonium chloride. The organic layer was extracted with ethyl acetate and then was dried over anhydrous magnesium sulfate. The crude product obtained by concentrating the organic phase was purified by column chromatography to obtain 3.9 g (yield: 96%) of 2-methoxymethoxybenzaldehyde.
Quantity
3 g
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reactant
Reaction Step One
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1.2 g
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reactant
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50 mL
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solvent
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2.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In N,N-dimethylformamide (20 mL) was dissolved 5.01 g (41.1 mmol) of commercially available salicylaldehyde, 1.80 g (45.0 mmol) of 60% sodium hydride was added to the solution in an ice bath, and after stirring the mixture in an ice bath for 10 minutes, 3.43 mL (45.2 mmol) of chloro(methoxy)methane was gradually added dropwise to the mixture and the resulting mixture was stirred in an ice bath for 1 hour. The reaction mixture was poured into water, and extracted with ethyl acetate. The organic layer was successively washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed, and the obtained residue was purified by silica gel column chromatography (Wako gel C-100, hexane-ethyl acetate, gradient) to obtain 6.54 g (39.4 mmol, Yield: 95.9%) of 2-(methoxymethoxy)benzaldehyde.
Quantity
3.43 mL
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reactant
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1.8 g
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20 mL
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Synthesis routes and methods IV

Procedure details

Into a solution of tert-butoxy potassium (30.0 g, 0.27 mol) in DMF (200 mL) was dropped a solution of 2-hydroxybenzaldehyde (30.0 g, 0.25 mol) in DMF (100 mL) at 0° C. followed by stirring at room temperature for 1 hour. After addition of DMF (200 mL) thereto, a solution of chloromethylmethyl ether (21 mL, 0.27 mol) in DMF (200 mL) was dropped thereinto at 0° C. following by stirring at room temperature for 20 hours. The reaction mixture was poured over ice water followed by extracting with diethyl ether. The organic layer was washed with a 10% aqueous sodium hydroxide and a saturated saline solution successively and then dried over anhydrous sodium sulfate. The solvent was evaporated therefrom in vacuo to give the title compound (32.6 g, 80%) as an oily substance.
Quantity
30 g
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30 g
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200 mL
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100 mL
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21 mL
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200 mL
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solvent
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Name
ice water
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200 mL
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Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methoxymethoxy)benzaldehyde
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Citations

For This Compound
69
Citations
WZ Chen, QL Zeng, H Fang, YX Gao… - … Section E: Structure …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 3| March 2006| Pages o869-o870 https://doi.org/10.1107/S1600536806003035 …
Number of citations: 4 scripts.iucr.org
RA Aitken, DB Cordes, AJ Ler, AP McKay - Molbank, 2023 - mdpi.com
The title dibromodisalicylaldehyde, obtained as a by-product in the m-chloroperoxybenzoic acid oxidation of 5-bromo-2-(methoxymethoxy)benzaldehyde, has been characterised by IR …
Number of citations: 4 www.mdpi.com
S Padmanabhan, T Ogawa, H Suzuki - Bulletin of the Chemical …, 1989 - journal.csj.jp
The enolates, generated from phenacyl bromides by sodium telluride, yield 2,4-diarylfurans in addition to the expected dehalogenation products. No 1,4-dicarbonyl compounds could …
Number of citations: 17 www.journal.csj.jp
S Padmanabhan, T Ogawa, H Suzuki - jlc.jst.go.jp
The enolates, generated from phenacyl bromides by sodium telluride, yield 2, 4-diarylfurans in addition to the expected dehalogenation products. No 1, 4-dicarbonyl compounds could …
Number of citations: 0 jlc.jst.go.jp
RG Harvey, C Cortez, TP Ananthanarayan… - The Journal of …, 1988 - ACS Publications
A novel synthesis of coumarins based on the ortho-directed metalation of methoxymethyl phenolic ethers with alkyllithium reagents is described. The method entails reaction of the ortho-…
Number of citations: 149 pubs.acs.org
CY Chang, HY Chuang, HY Lee, TK Yeh… - European Journal of …, 2014 - Elsevier
2-Hydroxy-3,4,5-trimethoxybenzophenones (8–16) manifest pseudo-ring formation involving intramolecular hydrogen bonding of the 2-OH and the carbonyl group. Among the synthetic …
Number of citations: 9 www.sciencedirect.com
M Sanches, NM Duffy, M Talukdar… - Nature …, 2014 - nature.com
Endoplasmic reticulum (ER) stress activates the unfolded protein response and its dysfunction is linked to multiple diseases. The stress transducer IRE1α is a transmembrane kinase …
Number of citations: 124 www.nature.com
C Yalamanchili, AG Chittiboyina, SCK Rotte… - Tetrahedron, 2018 - Elsevier
For the first time, both antipodes of the isoflavans, equol and sativan were synthesized in >98% ee with good overall yields starting from readily available starting materials. The chiral …
Number of citations: 11 www.sciencedirect.com
M Yoshida, M Saito, S Ito, K Ogawa… - Chemical and …, 2020 - jstage.jst.go.jp
This study demonstrates the structure–activity relationship of Col-003, a potent collagen–heat-shock protein 47 (Hsp47) interaction inhibitor. Col-003 analogues were successfully …
Number of citations: 7 www.jstage.jst.go.jp
M Delferro, JP McInnis, TJ Marks - Organometallics, 2010 - ACS Publications
The synthesis and characterization of the neutrally charged electron-deficient nickel(II) phenoxyiminato catalyst {2-(hydroxydiphenylmethyl)-4-tert-butyl-[6-(2,6-diisopropylphenyl)]…
Number of citations: 50 pubs.acs.org

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